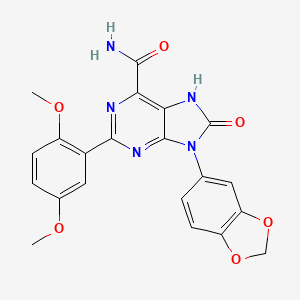

9-(2H-1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived molecule featuring a benzodioxole moiety at position 9 and a 2,5-dimethoxyphenyl group at position 2 of the purine core. The 8-oxo group and carboxamide functionality at position 6 are critical for its structural and electronic properties.

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O6/c1-29-11-4-6-13(30-2)12(8-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)10-3-5-14-15(7-10)32-9-31-14/h3-8H,9H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGJLJTYTLNNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C18H18N4O5 |

| Molecular Weight | 370.36 g/mol |

| CAS Number | Not available |

| IUPAC Name | 9-(2H-1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The presence of the benzodioxole moiety may enhance its affinity for certain biological targets due to its ability to participate in π-stacking interactions and hydrogen bonding.

Enzyme Inhibition

Research indicates that this compound may inhibit several key enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit protein kinases , which play crucial roles in cell signaling and regulation. This inhibition can lead to altered cellular responses, potentially providing therapeutic benefits in conditions such as cancer and inflammatory diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have also demonstrated that this compound exhibits antiviral activity against certain viruses, including those responsible for respiratory infections. The mechanism appears to involve interference with viral replication processes.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined the effects of this compound on cancer cell lines. Results indicated that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM.

- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against multi-drug resistant strains. The results showed that the compound had a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains.

- Neuroprotective Effects : Preliminary research has suggested potential neuroprotective effects in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Methoxy vs.

- Halogenation : Bromine atoms (e.g., in ) contribute to higher molecular weights and may enhance binding via halogen bonding or van der Waals interactions in hydrophobic pockets .

- Hydroxyl Groups : The presence of hydroxyl moieties (e.g., ) introduces hydrogen-bonding capacity, which could improve target selectivity but reduce metabolic stability due to susceptibility to glucuronidation .

Structural Modifications and Bioactivity Trends

- Benzodioxole vs.

- Methyl Substitution on Purine Core : The 7-methyl group in may shield the purine ring from oxidative degradation, improving pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.